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Compound of Interest

Compound Name: Guancydine

Cat. No.: B073777 Get Quote

A Technical Whitepaper for Researchers and Drug Development Professionals

Disclaimer: Information on Guancydine is limited in publicly available scientific literature. This

guide synthesizes the available data and provides context based on related compounds.

Executive Summary
Guancydine (1-cyano-3-tert-amylguanidine) is a guanidine derivative that was investigated for

its antihypertensive properties. Clinical studies in the early 1970s demonstrated its efficacy in

lowering blood pressure in patients with arterial hypertension. However, the compound did not

achieve widespread clinical use, and detailed information regarding its development and

mechanism of action is scarce. This document provides a comprehensive overview of the

known information on Guancydine, including its historical context, clinical findings, and a

theoretical framework for its synthesis and mechanism of action based on its chemical class.

Historical Development and Discovery
The development of Guancydine appears to have occurred in the late 1960s and early 1970s,

a period of active research into non-diuretic antihypertensive agents. The guanidine moiety was

a key pharmacophore in several cardiovascular drugs, most notably the adrenergic neuron

blocking agents. The primary available research on Guancydine stems from a clinical trial

published in 1971, which evaluated its effects on systemic and renal hemodynamics in

hypertensive patients. The lack of subsequent publications suggests that its development was
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likely discontinued, possibly due to the observed side effects or the emergence of more

effective and better-tolerated antihypertensive therapies.

Synthesis of Guancydine
While the specific patented synthesis of Guancydine (1-cyano-3-tert-amylguanidine) is not

readily available in the searched literature, a probable synthetic route can be inferred from

general methods for the preparation of N,N'-disubstituted guanidines. A common method

involves the reaction of a cyanamide with an amine.

Proposed Synthetic Pathway:

A plausible synthesis would involve the reaction of tert-amylamine with a cyanogen halide to

form a cyanamide intermediate, which is then reacted with ammonia or an ammonia equivalent.

Alternatively, a more direct route could involve the reaction of tert-amylamine with a guanylating

agent such as O-methylisourea or a pyrazole-1-carboxamidine derivative.

A general representation of a one-pot synthesis for N,N'-disubstituted guanidines is presented

below.
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Caption: A generalized one-pot synthesis of N,N'-disubstituted guanidines.

Preclinical and Clinical Findings
The most detailed information on Guancydine comes from a clinical study involving nine

patients with arterial hypertension.[1]

Hemodynamic Effects
The study demonstrated that Guancydine significantly decreased mean arterial blood pressure

in all patients.[1] However, normal blood pressure levels were achieved in only two of the nine

participants.[1] Notably, there was no significant change in cardiac output, and both glomerular

filtration rate and renal plasma flow remained unaltered.[1]
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Quantitative Clinical Data
Parameter Control (Placebo)

Guancydine
Treatment

Change

Mean Arterial

Pressure (mmHg)
140 ± 5.3 118 ± 4.2 ↓ 22

Cardiac Output

(L/min)
5.4 ± 0.4 5.3 ± 0.4 No significant change

Total Peripheral

Resistance (dynes

sec cm⁻⁵)

2148 ± 150 1814 ± 120 ↓ 334

Renal Plasma Flow

(ml/min)
480 ± 50 475 ± 48 No significant change

Glomerular Filtration

Rate (ml/min)
105 ± 10 103 ± 9 No significant change

Urinary Sodium

Excretion (mEq/24h)
105 ± 15 85 ± 12 ↓ 20

Body Weight (kg) 72.5 ± 5.1 74.0 ± 5.3 ↑ 1.5

Data adapted from Villarreal et al., 1971. Values are presented as mean ± standard error.[1]

Experimental Protocol
The clinical trial was conducted in nine patients with arterial hypertension. Antihypertensive

medications were discontinued for 15 days prior to the study. Patients were maintained on a

controlled sodium intake. A placebo was administered for an average of 14 days, followed by

Guancydine for a period of 7 to 18 days. The average dose of Guancydine was 21 mg/kg of

body weight per day.[1]

Safety and Tolerability
A number of adverse effects were reported during Guancydine treatment, including:

Nausea
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Vomiting

Constipation

Somnolence

Restlessness

Mental confusion

Asthenia

Urine retention[1]

A notable finding was a substantial gain in body weight and a decrease in urinary sodium

excretion, suggesting a potential activation of the renin-angiotensin-aldosterone system.[1] An

anti-angiotensin effect that had been described in animal models was not observed in this

human study.[1]

Mechanism of Action
The precise mechanism of action of Guancydine has not been definitively elucidated in the

available literature. However, based on its guanidine structure and its antihypertensive effects

without a significant change in cardiac output, it is plausible that Guancydine acts as an

adrenergic neuron blocking agent.[2]

Adrenergic neuron blockers lower blood pressure by inhibiting the release of norepinephrine

from postganglionic sympathetic neurons.[2] These drugs are taken up into the presynaptic

neuron by the norepinephrine transporter (NET) and concentrate in the synaptic vesicles,

where they displace and deplete norepinephrine stores.[2] This leads to a reduction in

sympathetic tone and a decrease in peripheral vascular resistance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/325301/
https://pubmed.ncbi.nlm.nih.gov/325301/
https://pubmed.ncbi.nlm.nih.gov/325301/
https://www.benchchem.com/product/b073777?utm_src=pdf-body
https://www.benchchem.com/product/b073777?utm_src=pdf-body
https://www.brainkart.com/article/Adrenergic-Neuron-Blocking-Agents_24498/
https://www.brainkart.com/article/Adrenergic-Neuron-Blocking-Agents_24498/
https://www.brainkart.com/article/Adrenergic-Neuron-Blocking-Agents_24498/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Sympathetic Neuron Synaptic Cleft

Postsynaptic Effector Cell

Guancydine

Norepinephrine
Transporter (NET)

Uptake

Guancydine_in_neuron

Transport into Neuron

Synaptic Vesicle

Norepinephrine

Guancydine

Displacement

Nerve Impulse

Norepinephrine
Release

Blocked

Sequestration

Norepinephrine

Adrenergic
Receptor

Reduced
Response

Click to download full resolution via product page

Caption: Proposed mechanism of action for Guancydine as an adrenergic neuron blocker.

Conclusion
Guancydine was an early guanidine-based antihypertensive agent that showed promise in

lowering blood pressure. However, the limited available data suggests that its clinical

development was not pursued extensively. The observed side effects and the emergence of

newer, more effective drug classes likely contributed to its discontinuation. While a definitive

understanding of its pharmacology is lacking, its chemical structure and clinical effects strongly

suggest a mechanism of action involving adrenergic neuron blockade. This technical guide

provides a summary of the known information on Guancydine, highlighting the need for further
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research to fully characterize its pharmacological profile should interest in this or similar

compounds be revived.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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